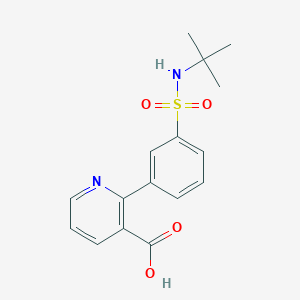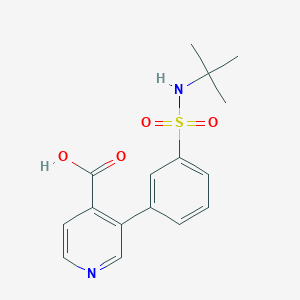![molecular formula C16H17N3O4S B6395317 2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% CAS No. 1261924-23-5](/img/structure/B6395317.png)
2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, also known as NS-105, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). It is a small molecule with a molecular weight of 439.5 g/mol and a melting point of 167-170°C. NS-105 has been extensively studied as a potential therapeutic agent for the treatment of neurological and psychiatric disorders, as well as for its role in modulating synaptic plasticity.
科学研究应用
2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as Alzheimer’s disease, schizophrenia, and bipolar disorder. It has also been studied for its role in modulating synaptic plasticity, which is important for learning and memory. In addition, 2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has been studied for its potential use in drug discovery and development, as it is a selective agonist of the α7nAChR.
作用机制
2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% binds to the α7nAChR, which is a ligand-gated ion channel found in the central and peripheral nervous systems. When 2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% binds to the receptor, it causes an influx of calcium ions into the cell, which leads to the activation of various intracellular signaling pathways. These pathways are involved in the regulation of neuronal excitability and synaptic plasticity, which are important for learning and memory.
Biochemical and Physiological Effects
2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has been shown to modulate synaptic plasticity and neuronal excitability, which are important for learning and memory. In addition, it has been shown to increase levels of dopamine and serotonin, two neurotransmitters that are involved in regulating mood and behavior. Furthermore, 2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has been shown to reduce inflammation and oxidative stress, which can lead to improved cognitive function.
实验室实验的优点和局限性
The major advantage of 2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% is its high selectivity for the α7nAChR, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, the high cost of synthesis and purification of 2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% can be a limitation for some laboratory experiments.
未来方向
Future research on 2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% should focus on its potential therapeutic applications for neurological and psychiatric disorders. Additionally, further research is needed to determine the mechanism of action of 2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% and its effects on synaptic plasticity and neuronal excitability. Furthermore, research should be conducted to explore its potential use in drug discovery and development. Finally, research should be conducted to investigate the potential side effects of 2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%, as well as its potential interactions with other drugs.
合成方法
2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% can be synthesized from the reaction of 1-(4-pyrrolidinylsulfonyl)benzene and 2-amino-5-nitrophenol in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at a temperature of 80-90°C. The reaction yields a crude product which is then purified by column chromatography.
属性
IUPAC Name |
2-amino-5-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c17-15-14(16(20)21)9-12(10-18-15)11-3-5-13(6-4-11)24(22,23)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8H2,(H2,17,18)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOAIYZLHJPEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(N=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688478 |
Source


|
| Record name | 2-Amino-5-[4-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261924-23-5 |
Source


|
| Record name | 2-Amino-5-[4-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395235.png)
![2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395237.png)
![6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395242.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395244.png)
![3-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395259.png)
![5-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395260.png)
![4-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395270.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395284.png)
![6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395288.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395295.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395302.png)


